molecular formula C14H18N2O B11877891 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- CAS No. 655250-13-8

8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy-

Cat. No.: B11877891
CAS No.: 655250-13-8
M. Wt: 230.31 g/mol
InChI Key: CRTQJDJBWLGYEF-UHFFFAOYSA-N
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Description

2-(tert-butyl)-6-methoxyquinolin-8-amine is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-6-methoxyquinolin-8-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base like sodium hydride.

    Methoxylation: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of 2-(tert-butyl)-6-methoxyquinolin-8-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium azide for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(tert-butyl)-6-methoxyquinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butyl)-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-6-methoxyquinoline: Lacks the amine group, which may affect its biological activity.

    6-methoxyquinolin-8-amine: Lacks the tert-butyl group, which may influence its chemical properties.

    2-(tert-butyl)-quinolin-8-amine: Lacks the methoxy group, which may alter its reactivity.

Uniqueness

2-(tert-butyl)-6-methoxyquinolin-8-amine is unique due to the combined presence of the tert-butyl, methoxy, and amine groups. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

655250-13-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-tert-butyl-6-methoxyquinolin-8-amine

InChI

InChI=1S/C14H18N2O/c1-14(2,3)12-6-5-9-7-10(17-4)8-11(15)13(9)16-12/h5-8H,15H2,1-4H3

InChI Key

CRTQJDJBWLGYEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)N

Origin of Product

United States

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